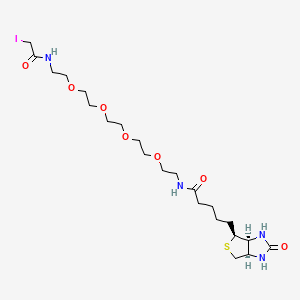

Iodoacetyl-PEG4-biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H39IN4O7S |

|---|---|

Molecular Weight |

630.5 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C22H39IN4O7S/c23-15-20(29)25-6-8-32-10-12-34-14-13-33-11-9-31-7-5-24-19(28)4-2-1-3-18-21-17(16-35-18)26-22(30)27-21/h17-18,21H,1-16H2,(H,24,28)(H,25,29)(H2,26,27,30)/t17-,18-,21-/m0/s1 |

InChI Key |

XWCOXDYYHXPYQB-WFXMLNOXSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Iodoacetyl-PEG4-biotin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Iodoacetyl-PEG4-biotin is a versatile, sulfhydryl-reactive biotinylation reagent widely employed in life sciences research. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on practical experimental considerations.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional molecule that consists of three key components:

-

Iodoacetyl Group: This functional group is highly reactive towards free sulfhydryl (thiol) groups, such as those found on the side chains of cysteine residues in proteins. The reaction forms a stable and irreversible thioether bond.

-

Polyethylene Glycol (PEG) Spacer (PEG4): A tetraethylene glycol linker separates the iodoacetyl group and the biotin (B1667282) moiety. This hydrophilic spacer arm enhances the water solubility of the reagent and the resulting biotinylated molecule, which can reduce aggregation.[1] The length of the spacer also minimizes steric hindrance, facilitating the interaction between the biotin and its binding partners.

-

Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is the foundation for numerous detection, purification, and immobilization assays.

The chemical structure of this compound enables the specific and covalent attachment of a biotin label to proteins and other molecules containing free sulfhydryl groups. This "tagging" allows for the subsequent detection or isolation of the labeled molecule using avidin or streptavidin-based techniques.

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂₂H₃₉IN₄O₇S |

| Molecular Weight | 630.54 g/mol |

| Exact Mass | 630.16 Da |

| Spacer Arm Length | ~27.1 Å |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Must be dissolved in an organic solvent before dilution in aqueous buffers.[1][2] |

| Reactive Group | Iodoacetyl |

| Target Moiety | Sulfhydryl groups (-SH) |

| Resulting Bond | Thioether (irreversible) |

| Optimal Reaction pH | 7.5 - 8.5[3] |

| Storage Conditions | Store at -20°C, desiccated and protected from light.[4] |

Reaction Mechanism and Experimental Workflow

The fundamental reaction of this compound involves the nucleophilic substitution of the iodine atom by the sulfur atom of a thiol group. This results in the formation of a stable thioether linkage.

A typical experimental workflow for biotinylating a protein with this compound and subsequent purification is outlined below.

References

An In-Depth Technical Guide to Iodoacetyl-PEG4-Biotin: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoacetyl-PEG4-biotin is a versatile, sulfhydryl-reactive biotinylation reagent widely employed in biological research and drug development. This technical guide provides a comprehensive overview of its core mechanism of action, chemical properties, and key applications. Detailed experimental protocols, quantitative data summaries, and visual diagrams of reaction mechanisms and experimental workflows are presented to facilitate its effective use in the laboratory.

Introduction

This compound is a chemical probe consisting of three key functional components: an iodoacetyl group, a polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) molecule. This heterobifunctional structure enables the specific and covalent labeling of proteins and other biomolecules containing free sulfhydryl groups, typically found on cysteine residues. The PEG spacer enhances solubility and minimizes steric hindrance, while the biotin moiety allows for high-affinity detection, purification, and quantification through its interaction with avidin (B1170675) or streptavidin. This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge for its successful application.

Chemical Properties and Structure

This compound is characterized by its three distinct chemical regions, each contributing to its functionality.

-

Iodoacetyl Group: This is the reactive moiety responsible for forming a covalent bond with sulfhydryl groups.

-

PEG4 Spacer: A tetraethylene glycol linker that increases the hydrophilicity of the molecule, improving its solubility in aqueous buffers and reducing the potential for aggregation of the labeled protein. The spacer arm also extends the biotin moiety away from the labeled protein, minimizing steric hindrance for subsequent binding to avidin or streptavidin.

-

Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent interactions in biology.

| Property | Value | Reference |

| Molecular Formula | C22H39IN4O7S | [1] |

| Molecular Weight | 630.54 g/mol | [1] |

| Spacer Arm Length | ~27.1 Å | [2] |

| Reactive Group | Iodoacetyl | [2] |

| Target Moiety | Sulfhydryl (-SH) | [2] |

| Solubility | Soluble in DMSO or DMF | [2] |

Mechanism of Action: Covalent Modification of Sulfhydryl Groups

The primary mechanism of action of this compound involves the specific and irreversible alkylation of sulfhydryl groups on cysteine residues within proteins or peptides. This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) reaction.

The reaction is highly dependent on pH. Optimal reactivity and specificity for sulfhydryl groups are achieved at a slightly alkaline pH of 7.5 to 8.5.[2] Under these conditions, the thiol group (-SH) is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily attacks the electrophilic carbon of the iodoacetyl group. This results in the displacement of the iodide ion and the formation of a stable thioether bond.

It is crucial to control the pH, as at higher pH values (>8.5), the iodoacetyl group can exhibit some cross-reactivity with other nucleophilic amino acid side chains, such as the imidazole (B134444) ring of histidine.[2]

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications.

Protein Labeling and Detection

The most common application is the biotinylation of proteins for subsequent detection using streptavidin-conjugated enzymes (e.g., HRP, AP) or fluorophores in techniques such as:

-

Western Blotting

-

ELISA

-

Immunohistochemistry

-

Flow Cytometry

Protein Purification and Enrichment

Biotinylated proteins can be efficiently purified from complex mixtures using streptavidin-coated agarose (B213101) or magnetic beads. This is particularly useful for enriching low-abundance proteins or for pull-down assays to identify protein-protein interactions.

Quantitative Proteomics

In the field of proteomics, iodoacetyl-based reagents are used for the quantitative analysis of cysteine-containing peptides. By using isotopically labeled versions of the reagent, researchers can perform relative quantification of protein expression levels or post-translational modifications.[3]

Targeted Covalent Inhibitor and Fragment Screening

The iodoacetyl moiety can act as a "warhead" to form a covalent bond with a target protein. This compound can be used in covalent fragment screening to identify novel binding sites on a protein of interest.[4][5] Fragments that covalently bind to the target can be detected via their biotin tag.

PROTAC Development

This compound serves as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker.[1][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The iodoacetyl group can be used to attach the linker to a ligand for the target protein.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications and proteins.

Preparation of Reagents

-

This compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM. This stock solution should be prepared fresh before use.

-

Reaction Buffer: A buffer free of sulfhydryl groups is essential. Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at pH 7.5-8.5 is recommended.

-

Reducing Agent (Optional): If the protein of interest has disulfide bonds that need to be reduced to expose free sulfhydryls, a reducing agent such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) can be used. Note that the reducing agent must be removed prior to the addition of the iodoacetyl reagent.

Protein Biotinylation Workflow

Protocol:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If necessary, reduce the protein with a suitable reducing agent. For example, incubate with 5-10 mM DTT for 30-60 minutes at room temperature.

-

Removal of Reducing Agent: It is critical to remove the reducing agent before adding the iodoacetyl reagent. This can be achieved using a desalting column or dialysis.

-

Biotinylation Reaction: Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the reagent over the protein. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

(Optional) Quenching: The reaction can be stopped by adding a small molecule with a free sulfhydryl group, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM.

-

Purification: Remove excess, non-reacted this compound using a desalting column, dialysis, or tangential flow filtration.

-

Downstream Analysis: The biotinylated protein is now ready for use in downstream applications.

Quantitative Data Summary

Table 1: Comparison of Sulfhydryl-Reactive Reagents

| Feature | Iodoacetyl Moiety | Maleimide Moiety | Reference |

| Reaction Type | S_N2 Nucleophilic Substitution | Michael Addition | [2] |

| Optimal pH Range | 7.5 - 8.5 | 6.5 - 7.5 | [2] |

| Bond Stability | Very Stable Thioether Bond | Stable Thioether Bond (potential for ring opening at high pH) | [2] |

| Specificity | Highly specific for thiols at optimal pH. Some reactivity with histidines at higher pH. | Highly specific for thiols at optimal pH. Increased reactivity with amines at pH > 7.5. | [2] |

| Reaction Rate | Generally slower than maleimides. | Approximately 1,000 times faster than reaction with amines at pH 7.0. | [2] |

Note: The reaction rates and efficiencies are dependent on several factors, including the specific protein, buffer conditions, temperature, and the molar ratio of the reagent to the protein. Experimental optimization is always recommended.

Conclusion

This compound is a powerful and versatile tool for the specific labeling and analysis of cysteine-containing biomolecules. Its well-defined mechanism of action, favorable solubility properties, and the high affinity of the biotin tag make it suitable for a wide range of applications, from basic protein research to advanced drug discovery strategies like targeted covalent inhibitor screening and PROTAC development. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the capabilities of this compound to advance their scientific objectives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. domainex.co.uk [domainex.co.uk]

- 5. Covalent Fragment Screening Of A Challenging Protein Target Using X-ray Crystallography [peakproteins.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Unbreakable Bond: A Technical Guide to Biotin-Avidin Interaction in Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific interaction between biotin (B1667282) (Vitamin B7) and the protein avidin (B1170675), or its bacterial analog streptavidin, stands as a cornerstone of modern life sciences research. With a dissociation constant (Kd) in the femtomolar range (10-15 M), this non-covalent bond is one of the most robust biological interactions known, making it an invaluable tool for a multitude of applications, particularly in the realm of affinity purification.[1][2][3] This technical guide delves into the core principles of the biotin-avidin interaction and its practical application in pull-down assays, a technique widely used to isolate and identify binding partners of a specific protein of interest.

The Core Interaction: Biotin and its High-Affinity Partners

Biotin is a small molecule that can be covalently attached to a protein of interest, a process known as biotinylation, with minimal impact on the protein's native function.[4][5] This "tagging" allows for the subsequent capture of the biotinylated protein by avidin or streptavidin immobilized on a solid support, such as magnetic beads or agarose (B213101) resin.

Avidin, a glycoprotein (B1211001) found in egg whites, and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, are both tetrameric proteins, with each subunit capable of binding one molecule of biotin.[2][6] While both exhibit exceptionally high affinity for biotin, there are key differences to consider when designing an experiment.

Comparative Properties of Avidin and Streptavidin

| Property | Avidin | Streptavidin | NeutrAvidin |

| Source | Chicken egg white | Streptomyces avidinii | Deglycosylated Avidin |

| Molecular Weight | ~67-68 kDa | ~53 kDa (core), 60 kDa (recombinant) | ~60 kDa |

| Isoelectric Point (pI) | 10-10.5 (basic) | 5-6 (slightly acidic/neutral) | 6.3 (neutral) |

| Glycosylation | Yes | No | No |

| Non-specific Binding | Higher, due to glycosylation and positive charge | Lower than avidin | Significantly reduced |

| Affinity for Biotin (Kd) | ~10-15 M | ~10-14 M | ~10-15 M |

Table 1: Comparison of key properties of commonly used biotin-binding proteins.[2][7][8]

Streptavidin is often preferred in pull-down assays due to its lower non-specific binding, which can be attributed to its lack of glycosylation and more neutral isoelectric point.[6][9][10] NeutrAvidin, a deglycosylated form of avidin, offers a further reduction in non-specific binding.[2]

The Pull-Down Assay: A Step-by-Step Workflow

The biotin-avidin pull-down assay is a powerful technique to isolate proteins that interact with a biotinylated "bait" protein from a complex mixture, such as a cell lysate. The general workflow is as follows:

-

Biotinylation of the Bait Protein: The protein of interest is first biotinylated. This can be achieved through chemical methods, which typically target primary amines (e.g., lysine (B10760008) residues) or sulfhydryl groups, or through enzymatic methods that offer site-specific biotinylation.[4][11][12]

-

Incubation with the Prey: The biotinylated bait protein is then incubated with a protein mixture (e.g., cell lysate) containing potential interacting partners ("prey" proteins).

-

Capture with Immobilized Avidin/Streptavidin: The entire complex is then introduced to avidin or streptavidin immobilized on a solid support (e.g., magnetic beads). The high affinity of the biotin-avidin interaction ensures the efficient capture of the bait protein along with its interacting prey.

-

Washing: A series of washing steps are performed to remove non-specifically bound proteins, ensuring the purity of the isolated complex.

-

Elution: The captured proteins are then eluted from the solid support. Due to the strength of the biotin-avidin bond, this often requires harsh conditions, such as boiling in SDS-PAGE loading buffer or using denaturing agents like 8 M guanidine (B92328) HCl at a low pH.[2] Milder elution methods, such as using an excess of free biotin, are generally less efficient but can be employed when preserving protein activity is crucial.[13][14]

-

Analysis: The eluted proteins are then typically analyzed by techniques such as Western blotting to confirm the presence of a known interactor or by mass spectrometry for the identification of novel binding partners.

Visualizing the Process

To better understand the key steps and interactions, the following diagrams illustrate the biotin-avidin interaction and the pull-down assay workflow.

Caption: The tetrameric structure of avidin/streptavidin allows for the binding of up to four biotin molecules.

References

- 1. gosset.ai [gosset.ai]

- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. The avidin-biotin system | Ed Bayer's Group [weizmann.ac.il]

- 4. Biotinylation - Wikipedia [en.wikipedia.org]

- 5. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

- 6. bosterbio.com [bosterbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]

- 9. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 10. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 13. bioclone.net [bioclone.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Protein Biotinylation using Iodoacetyl-PEG4-biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Iodoacetyl-PEG4-biotin for the targeted biotinylation of proteins. It covers the fundamental principles, detailed experimental procedures, and applications in studying complex biological systems.

Introduction to this compound

This compound is a sulfhydryl-reactive biotinylation reagent widely used in bioconjugation chemistry. Its structure comprises three key components:

-

An iodoacetyl group that specifically reacts with free sulfhydryl (thiol) groups, primarily found in cysteine residues of proteins.

-

A polyethylene glycol (PEG) spacer arm (PEG4) , which is a hydrophilic chain that enhances the solubility of the reagent and the resulting biotinylated protein. This spacer also minimizes steric hindrance, allowing for efficient interaction between the biotin (B1667282) tag and its binding partners, such as streptavidin or avidin.

-

A biotin moiety , a vitamin with an exceptionally high affinity for streptavidin and avidin, forming the basis for numerous detection and purification applications.

The specificity of the iodoacetyl group for cysteine residues allows for more controlled and site-specific biotinylation compared to amine-reactive reagents, which target the more abundant lysine (B10760008) residues. This is particularly advantageous when labeling proteins where modification of primary amines could compromise biological activity.

Mechanism of Action: Thiol-Specific Alkylation

The biotinylation of proteins with this compound proceeds via a specific and irreversible nucleophilic substitution reaction. The key steps are:

-

Deprotonation of the Sulfhydryl Group: The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5). Under these conditions, the sulfhydryl group (-SH) of a cysteine residue is deprotonated to form a more nucleophilic thiolate anion (-S⁻).

-

Nucleophilic Attack: The thiolate anion acts as a nucleophile and attacks the electrophilic carbon atom of the iodoacetyl group.

-

Formation of a Stable Thioether Bond: This attack results in the displacement of the iodine atom and the formation of a highly stable and irreversible thioether bond, covalently linking the biotin-PEG4 moiety to the protein.

To prevent the formation of free iodine, which can potentially react with other amino acid residues like tyrosine, histidine, and tryptophan, it is recommended to perform the reaction in the dark.

Figure 1: Reaction mechanism of this compound with a protein sulfhydryl group.

Quantitative Data on Biotinylation

The efficiency of protein biotinylation can be influenced by several factors, including the molar ratio of the biotinylating reagent to the protein, pH, temperature, and incubation time. The following tables provide a summary of key quantitative parameters.

Table 1: Recommended Reaction Conditions for this compound

| Parameter | Recommended Range | Notes |

| pH | 7.5 - 8.5 | Ensures sufficient deprotonation of sulfhydryl groups for efficient reaction. Higher pH can lead to side reactions with other residues like histidine and lysine.[1] |

| Molar Excess of Reagent | 3- to 5-fold over sulfhydryl groups | A slight excess ensures efficient labeling. A large excess can increase the risk of non-specific reactions.[2] |

| Incubation Time | 90 minutes | Can be optimized depending on the protein and desired degree of labeling.[2] |

| Temperature | Room Temperature (20-25°C) | Provides a good balance between reaction rate and protein stability. |

| Light Conditions | Dark | Prevents the formation of free iodine, which can cause side reactions.[2] |

Table 2: Comparison of Sulfhydryl-Reactive Chemistries

| Feature | Iodoacetyl | Maleimide (B117702) |

| Reactive Group | Haloacetyl | Maleimide |

| Optimal pH Range | 7.5 - 8.5 | 6.5 - 7.5 |

| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition |

| Bond Formed | Stable Thioether | Thioether (Thiosuccinimide adduct) |

| Bond Stability | Highly stable and irreversible | Can be susceptible to hydrolysis and retro-Michael addition (thiol exchange) |

| Side Reactions | Reaction with histidine or methionine at high reagent excess or prolonged reaction times. | Hydrolysis of the maleimide ring at pH > 8.5; reaction with primary amines at alkaline pH. |

Experimental Protocols

This section provides detailed methodologies for the biotinylation of proteins using this compound.

General Workflow for Protein Biotinylation

The overall process of protein biotinylation involves several key steps, from protein preparation to the final purification of the labeled protein.

Figure 2: General experimental workflow for protein biotinylation.

Detailed Protocol for IgG Biotinylation

This protocol describes the selective biotinylation of hinge-region sulfhydryl groups in an IgG antibody.

Materials:

-

IgG solution (1-10 mg/mL)

-

Sample Preparation Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0

-

2-Mercaptoethylamine•HCl (2-MEA)

-

Reaction Buffer: 50 mM Tris•HCl, 5 mM EDTA, pH 8.0-8.3

-

This compound

-

Anhydrous DMF or DMSO

-

Desalting column or dialysis cassette

Procedure:

-

Reduction of IgG:

-

Prepare a 1 mL solution of IgG at a concentration of 4 mg/mL (27 µM) in Sample Preparation Buffer.

-

Add 6 mg of 2-MEA to the IgG solution to achieve a final concentration of 50 mM.

-

Mix gently and incubate the solution for 90 minutes at 37°C to selectively reduce the hinge-region disulfide bonds.

-

Allow the solution to cool to room temperature.

-

Remove the excess 2-MEA using a desalting column equilibrated with Reaction Buffer.

-

-

Biotinylation Reaction:

-

Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 4 mM).

-

Add the this compound stock solution to the reduced IgG solution to achieve a 3- to 5-fold molar excess of the biotin reagent over the available sulfhydryl groups. For example, add 50 µL of a 4 mM stock solution per milliliter of the 27 µM reduced IgG solution.[3]

-

Mix gently and incubate the reaction in the dark for 90 minutes at room temperature.[2]

-

-

Purification of Biotinylated IgG:

-

Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Alternatively, dialyze the sample against the storage buffer.

-

-

Quantification and Storage:

-

Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

-

Store the purified biotinylated IgG at -20°C or -80°C for long-term stability.

-

Protocol for Biotinylating a Recombinant Protein with a Single Cysteine

This protocol is suitable for proteins that have been engineered to contain a single, accessible cysteine residue for site-specific labeling.

Materials:

-

Purified recombinant protein with a single cysteine

-

Reduction Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5, containing 1 mM TCEP (tris(2-carboxyethyl)phosphine)

-

Labeling Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0

-

This compound

-

Anhydrous DMF or DMSO

-

Quenching Solution: 1 M DTT or β-mercaptoethanol

-

Desalting column

Procedure:

-

Protein Preparation:

-

Dissolve the recombinant protein in Reduction Buffer to a concentration of 1-5 mg/mL.

-

Incubate for 30 minutes at room temperature to ensure the target cysteine is in a reduced state.

-

Immediately perform a buffer exchange into Labeling Buffer using a desalting column to remove the TCEP.

-

-

Biotinylation Reaction:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Add a 3- to 5-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 90 minutes at room temperature in the dark.

-

-

Quenching and Purification:

-

Add the Quenching Solution to a final concentration of 10 mM to react with any excess this compound.

-

Incubate for 15 minutes at room temperature.

-

Purify the biotinylated protein from the excess biotin reagent and quenching agent using a desalting column.

-

-

Analysis and Storage:

-

Confirm biotinylation and assess the labeling efficiency using mass spectrometry.

-

Store the purified, site-specifically biotinylated protein at -20°C or -80°C.

-

Applications in Signaling Pathway Analysis

Biotinylated proteins are invaluable tools for studying protein-protein interactions and elucidating complex signaling pathways. The high-affinity interaction between biotin and streptavidin allows for the efficient capture and identification of binding partners.

Receptor Tyrosine Kinase (RTK) Signaling

Biotinylated ligands can be used to study the interactions of RTKs with their downstream signaling partners. For example, biotinylated epidermal growth factor (EGF) can be used to stimulate the EGF receptor (EGFR).

Figure 3: Workflow for identifying RTK interaction partners using a biotinylated ligand.

Ubiquitin-Proteasome System

Biotinylated ubiquitin can be used to identify substrates of E3 ubiquitin ligases. In this approach, cells are engineered to express biotinylated ubiquitin.

Figure 4: Workflow for identifying E3 ligase substrates using biotinylated ubiquitin.

Conclusion

This compound is a powerful and versatile reagent for the site-specific biotinylation of proteins. Its high specificity for sulfhydryl groups, coupled with the benefits of the hydrophilic PEG spacer, makes it an ideal choice for a wide range of applications, from basic biochemical studies to drug discovery. The detailed protocols and application examples provided in this guide offer a solid foundation for researchers to successfully incorporate this technology into their workflows. As with any bioconjugation technique, optimization of reaction conditions for each specific protein is crucial to achieve the desired labeling efficiency and maintain protein function.

References

An In-Depth Technical Guide to the Heterobifunctional Crosslinker: Iodoacetyl-PEG4-Biotin

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. Iodoacetyl-PEG4-biotin is a versatile heterobifunctional crosslinker designed for such precision, enabling the biotinylation of proteins and other molecules containing free sulfhydryl groups. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its effective use.

Core Concepts and Chemical Properties

This compound is composed of three key functional components: an iodoacetyl group, a polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) moiety. This structure imparts specific functionalities that are highly valuable in bioconjugation and affinity-based assays.

The iodoacetyl group is a reactive moiety that specifically and efficiently forms a stable, covalent thioether bond with the sulfhydryl group (-SH) of cysteine residues in proteins and peptides. This reaction is a nucleophilic substitution that proceeds optimally under mild, slightly alkaline conditions (pH 7.5-8.5). The resulting thioether bond is highly stable and resistant to hydrolysis, ensuring the permanence of the biotin label.

The PEG4 spacer is a hydrophilic tetraethylene glycol chain. This spacer arm serves several critical functions: it enhances the water solubility of the crosslinker and the resulting biotinylated molecule, which helps to prevent aggregation, particularly of labeled antibodies in solution. The length and flexibility of the PEG spacer also minimize steric hindrance, allowing for more efficient binding of the biotin group to avidin (B1170675) or streptavidin.

The biotin moiety is a vitamin with an exceptionally high affinity for the proteins avidin and streptavidin. This strong and specific interaction is widely exploited in a vast array of life science applications for the detection, purification, and immobilization of biotinylated molecules.

Quantitative Data Summary

A clear understanding of the quantitative properties of this compound is essential for its effective application. The following tables summarize key data points for this crosslinker and the kinetics of its reactive group.

| Property | Value | Source |

| Molecular Formula | C22H39IN4O7S | [1] |

| Molecular Weight | 630.54 g/mol | [1] |

| Spacer Arm Length | ~27.1 Å (16 atoms) | |

| Solubility | Soluble in organic solvents like DMSO and DMF. Pegylated nature enhances water solubility of the conjugate. | [2] |

| Reactive Group | Iodoacetyl | |

| Target Moiety | Sulfhydryl groups (-SH) | |

| CAS Number | Not consistently available for this specific structure. |

| Kinetic and Reaction Parameters | Value | Conditions | Source |

| Second-Order Rate Constant | ~36 M⁻¹ min⁻¹ (0.6 M⁻¹s⁻¹) | Reaction of iodoacetamide (B48618) with cysteine at pH 7. | [3] |

| Optimal Reaction pH | 7.5 - 8.5 | For specific reaction with sulfhydryl groups. | |

| Reaction Time | Typically 90 minutes to 2 hours | At room temperature. | |

| Bond Type | Thioether | Stable and covalent. | [3] |

Reaction Mechanism and Experimental Workflow

The fundamental reaction of this compound involves the alkylation of a sulfhydryl group. This process is straightforward yet requires careful control of reaction conditions to ensure specificity and efficiency.

Figure 1: Reaction of this compound with a sulfhydryl-containing protein.

A common application for biotinylated proteins is in pull-down assays to study protein-protein interactions. The following diagram illustrates a typical workflow.

Figure 2: A typical workflow for a pull-down assay using a biotinylated bait protein.

Detailed Experimental Protocols

Protocol 1: Biotinylation of an Antibody (IgG)

This protocol describes the biotinylation of an IgG antibody by first reducing its hinge-region disulfide bonds to generate free sulfhydryl groups.

Materials:

-

IgG solution (1-10 mg/mL)

-

Sample Preparation Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0

-

2-Mercaptoethylamine•HCl (2-MEA)

-

Reaction Buffer: 50 mM Tris•HCl, 5 mM EDTA, pH 8.0-8.3

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

Procedure:

-

Reduction of IgG:

-

Prepare a 4 mg/mL solution of IgG in Sample Preparation Buffer.

-

Add 2-MEA to the IgG solution to a final concentration of 50 mM.

-

Incubate the solution for 90 minutes at 37°C.

-

Allow the solution to cool to room temperature.

-

Remove the excess 2-MEA using a desalting column equilibrated with Reaction Buffer.

-

-

Biotinylation Reaction:

-

Immediately before use, prepare a 4 mM solution of this compound in DMF or DMSO.

-

Add 50 µL of the 4 mM this compound solution per milliliter of the reduced IgG solution. This corresponds to a 4-fold molar excess of the biotin reagent over the reduced hinge-region sulfhydryl groups.

-

Mix the solution and incubate in the dark for 90 minutes at room temperature. Performing the reaction in the dark prevents the formation of free iodine, which can react with other amino acid residues.

-

-

Purification of Biotinylated IgG:

-

Remove the non-reacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

-

Collect fractions and monitor the protein content by measuring the absorbance at 280 nm. The first peak corresponds to the biotinylated IgG.

-

Alternatively, dialysis can be used to remove the excess biotin reagent.

-

Protocol 2: Streptavidin Pull-Down Assay

This protocol outlines the steps for a pull-down assay using a biotinylated bait protein to identify interacting prey proteins from a cell lysate.[4][5]

Materials:

-

Biotinylated bait protein

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Cell lysate containing prey proteins

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or a buffer containing free biotin)

-

Neutralization Buffer (if using a low pH elution buffer, e.g., 1 M Tris, pH 8.5)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and transfer the desired amount to a new tube.

-

Place the tube on a magnetic rack or centrifuge to pellet the beads and remove the storage buffer.

-

Equilibrate the beads by washing them three times with Binding/Wash Buffer.

-

-

Immobilization of Bait Protein:

-

Resuspend the equilibrated beads in Binding/Wash Buffer.

-

Add the biotinylated bait protein to the bead slurry and incubate with gentle mixing for at least 30 minutes at room temperature or 4°C.

-

-

Binding of Prey Proteins:

-

Pellet the beads with the immobilized bait protein and remove the supernatant.

-

Wash the beads once with Binding/Wash Buffer to remove any unbound bait protein.

-

Add the cell lysate to the beads and incubate with gentle mixing for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add Elution Buffer to the beads and incubate for a few minutes to release the bait-prey protein complexes.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

If a low pH elution buffer was used, immediately neutralize the eluate by adding Neutralization Buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting.

-

For identification of unknown interacting proteins, mass spectrometry can be performed on the eluted sample.

-

Troubleshooting and Considerations

-

Low Biotinylation Efficiency: Ensure that disulfide bonds in the protein are adequately reduced to provide free sulfhydryl groups. The pH of the reaction should be within the optimal range of 7.5-8.5.

-

Non-specific Labeling: At pH values above 8.5, the iodoacetyl group can start to react with other nucleophilic amino acid residues such as lysine (B10760008) and histidine. To maintain specificity, control the pH and use a minimal molar excess of the biotin reagent.

-

Protein Precipitation: The PEG spacer enhances solubility, but if the protein of interest is prone to aggregation, consider optimizing the protein concentration and buffer conditions.

-

High Background in Pull-Down Assays: Increase the number of wash steps and the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration) to minimize non-specific binding to the beads.

By understanding the chemical principles and following optimized protocols, researchers can effectively utilize this compound for a wide range of applications in protein science and drug discovery.

References

Iodoacetyl-PEG4-Biotin as a PROTAC Linker Component: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing not only the formation of a productive ternary complex between the POI and the E3 ligase but also the overall physicochemical properties of the molecule.

This technical guide provides a comprehensive overview of Iodoacetyl-PEG4-biotin as a versatile linker component in PROTAC design. We will delve into its chemical properties, its role in PROTAC synthesis, and its application in various experimental assays to characterize PROTAC function. This guide is intended to provide researchers with the necessary knowledge to effectively utilize this compound in their drug discovery efforts.

Core Concepts of this compound in PROTAC Design

This compound is a multi-functional molecule that incorporates three key chemical features into a single entity, each contributing unique advantages to PROTAC design and evaluation.

-

Iodoacetyl Group: This functional group is a highly reactive electrophile that specifically and covalently reacts with sulfhydryl groups on cysteine residues under physiological conditions. This allows for the targeted conjugation of the PROTAC to a POI that possesses a suitable cysteine residue, creating a covalent PROTAC.

-

PEG4 Spacer: The tetraethylene glycol (PEG4) spacer provides a flexible and hydrophilic linkage between the iodoacetyl group and the biotin (B1667282) moiety. This PEG linker is crucial for several reasons:

-

Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often-large and hydrophobic PROTAC molecule.

-

Flexibility: The flexibility of the PEG linker allows for the optimal orientation of the POI and the E3 ligase to facilitate the formation of a stable and productive ternary complex.

-

Reduced Steric Hindrance: The spacer arm minimizes steric clash between the POI and the E3 ligase, which is essential for efficient ubiquitination.

-

-

Biotin Moiety: Biotin is a vitamin that exhibits an exceptionally high and specific affinity for the proteins avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M)[1][2][3][4][5]. This strong interaction makes the biotin tag an invaluable tool for:

-

Detection and Quantification: Biotinylated PROTACs can be easily detected and quantified in various assays using streptavidin-conjugated reporters (e.g., enzymes, fluorophores).

-

Purification and Enrichment: The high-affinity biotin-streptavidin interaction enables the efficient purification of biotinylated PROTACs and the pull-down of their binding partners from complex biological mixtures.

-

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis and characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₉IN₄O₇S | N/A |

| Molecular Weight | 630.54 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and DMF | N/A |

| Reactive Group | Iodoacetyl | N/A |

| Spacer Arm Length | ~27.1 Å | N/A |

| Biotin Affinity (Kd) | ~10⁻¹⁵ M (for streptavidin) | [1][2][3][4][5] |

PROTAC Synthesis Utilizing this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is conjugated to the E3 ligase ligand and the POI ligand. The iodoacetyl group's reactivity towards cysteine residues is a key feature in the synthetic strategy for creating covalent PROTACs.

Experimental Protocol: Synthesis of a Covalent PROTAC

This protocol describes a general method for the synthesis of a hypothetical PROTAC targeting a protein with an accessible cysteine residue.

Materials:

-

POI ligand with a free cysteine residue

-

E3 ligase ligand with a suitable functional group for conjugation (e.g., amine)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Boc-protected E3 ligase ligand

-

Reaction vials

-

Stir plate and stir bars

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Activation of this compound:

-

Dissolve this compound and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous DMF.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester of the biotin-PEG4-iodoacetyl linker.

-

-

Conjugation to E3 Ligase Ligand:

-

To the activated linker solution, add the Boc-protected E3 ligase ligand (1.0 equivalent) with a free amine group.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

-

Deprotection of the E3 Ligase Ligand:

-

Dissolve the crude product in a mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

-

Stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

Evaporate the solvent to obtain the deprotected E3 ligase ligand-linker conjugate.

-

-

Conjugation to POI Ligand:

-

Dissolve the E3 ligase ligand-linker conjugate and the POI ligand with a free cysteine residue (1.0 equivalent) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing DMF as a co-solvent.

-

Stir the reaction mixture at room temperature for 2-4 hours, protected from light. The iodoacetyl group will react with the cysteine's sulfhydryl group to form a stable thioether bond.

-

Monitor the reaction by LC-MS.

-

-

Purification and Characterization:

-

Purify the final PROTAC conjugate by preparative reverse-phase HPLC.

-

Characterize the purified PROTAC by high-resolution mass spectrometry and NMR spectroscopy to confirm its identity and purity.

-

Experimental Protocols for PROTAC Characterization

The biotin moiety of the this compound linker is instrumental in a variety of assays used to characterize the function and mechanism of action of the resulting PROTAC.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to determine the efficacy of the PROTAC in degrading the target protein in a cellular context.

Materials:

-

Cancer cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the degradation data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

-

Protocol 2: Biotin Pull-Down Assay to Confirm Target Engagement

This assay utilizes the biotin tag to pull down the PROTAC and its interacting proteins, confirming engagement with the target protein.

Materials:

-

Cells treated with the biotinylated PROTAC

-

Lysis buffer

-

Streptavidin-conjugated magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents (as described in Protocol 1)

Procedure:

-

Cell Lysis:

-

Treat cells with the biotinylated PROTAC as described above.

-

Lyse the cells and collect the supernatant.

-

-

Affinity Pull-Down:

-

Incubate the cell lysate with streptavidin-conjugated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated PROTAC and its binding partners.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the target protein. A band corresponding to the target protein will confirm its interaction with the PROTAC.

-

Signaling Pathway and Experimental Workflow Visualization

Visualizing the complex biological processes and experimental workflows involved in PROTAC research is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

This compound is a highly valuable and versatile linker component for the development and characterization of PROTACs, particularly for those targeting proteins with accessible cysteine residues. Its unique combination of a cysteine-reactive iodoacetyl group, a flexible and solubilizing PEG4 spacer, and a high-affinity biotin handle provides researchers with a powerful tool to synthesize covalent PROTACs and to perform a wide range of biochemical and cellular assays. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the potential of this compound in the exciting and rapidly advancing field of targeted protein degradation.

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

Iodoacetyl-PEG4-biotin: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Iodoacetyl-PEG4-biotin, a critical reagent for the targeted biotinylation of sulfhydryl groups in proteins and other biomolecules. Understanding these core characteristics is paramount for the successful design and execution of experiments in drug development, proteomics, and various life science applications. This document offers detailed data, experimental protocols, and visual aids to facilitate its effective use in the laboratory.

Core Properties of this compound

This compound is a thiol-reactive labeling reagent that enables the covalent attachment of biotin (B1667282) to cysteine residues. This process, known as biotinylation, is a cornerstone for a multitude of detection and purification systems, most notably those involving streptavidin or avidin (B1170675) binding. The reagent's structure features a highly reactive iodoacetyl group, a flexible tetraethylene glycol (PEG4) spacer, and a high-affinity biotin moiety. The PEG4 linker enhances the water solubility of the molecule and reduces steric hindrance, thereby improving accessibility for subsequent detection.

Solubility Profile

The solubility of this compound is a critical factor for its application in aqueous biological systems. The presence of the hydrophilic PEG4 spacer significantly contributes to its solubility in water and other polar solvents. While exact quantitative values for this compound are not always readily available from manufacturers, data from structurally similar compounds provide valuable insights.

| Solvent | Solubility | Remarks |

| Water | Soluble | The PEG4 spacer imparts good water solubility. A related compound, Iodoacetyl-PEG2-Biotin, is soluble at ≥ 25 mg/mL[1]. Another related compound, Biotin-PEG4-NHS Ester, is soluble in water at 10 mg/mL[2][3]. |

| DMSO (Dimethyl Sulfoxide) | Soluble | A related biotinylated compound with a PEG4 linker, DBCO-PEG4-Biotin, exhibits a solubility of 74.99 mg/mL (100 mM) in DMSO[1]. This compound is expected to have comparable high solubility. |

| DMF (Dimethylformamide) | Soluble | Iodoacetyl-LC-Biotin, a related compound, must be dissolved in DMF before further dilution in aqueous solutions[4]. |

| Chloroform | Soluble | [5] |

Note: For optimal results, it is recommended to prepare stock solutions in anhydrous DMSO or DMF and then dilute them into the desired aqueous reaction buffer.

Stability and Storage

Proper handling and storage are crucial to maintain the reactivity and integrity of this compound. The iodoacetyl group is susceptible to degradation, particularly in the presence of moisture and light.

| Condition | Recommendation | Rationale |

| Storage Temperature | Store at -20°C. | Minimizes degradation of the reactive iodoacetyl group. |

| Moisture | Store in a desiccated environment. | The iodoacetyl group is moisture-sensitive and can hydrolyze, rendering the reagent inactive. |

| Light | Protect from light. | Iodoacetyl compounds can be light-sensitive. |

| Stock Solutions | Prepare fresh or store in anhydrous DMSO or DMF at -20°C or -80°C for short-term storage (up to one month at -20°C, and up to six months at -80°C for some related compounds). | Stock solutions in aqueous buffers are not recommended for long-term storage due to hydrolysis. |

| Shelf Life | Re-test after 12 months for optimal performance[5]. | Ensures the reactivity of the compound for reliable experimental outcomes. |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in protein labeling. Optimization may be required for specific applications.

General Protein Biotinylation Workflow

This workflow outlines the key steps for the successful biotinylation of a protein with free sulfhydryl groups.

Detailed Protocol for Protein Labeling

1. Materials:

-

Protein with accessible sulfhydryl groups

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free and thiol-free buffer, pH 7.5-8.5.

-

Anhydrous DMSO or DMF

-

Quenching Solution: 1 M DTT, L-cysteine, or β-mercaptoethanol

-

Desalting column or dialysis equipment

2. Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiols. This can be achieved by incubating the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.

-

-

Preparation of this compound Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

-

Biotinylation Reaction:

-

Add a 2- to 5-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 90 minutes at room temperature or 2 hours on ice. The reaction should be performed in the dark to protect the iodoacetyl group from light-induced degradation.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the quenching solution to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted this compound and the quenching reagent using a desalting column or by dialysis against the appropriate buffer.

-

Factors Influencing Stability and Reactivity

Several factors can impact the stability of this compound and its reactivity towards sulfhydryl groups. Understanding these relationships is crucial for optimizing labeling efficiency.

pH: The reaction of the iodoacetyl group with a thiol is highly pH-dependent. The optimal pH range is typically 7.5-8.5. At this pH, the cysteine thiol group (pKa ~8.5) is sufficiently deprotonated to the more nucleophilic thiolate anion, which readily reacts with the iodoacetyl group.

Temperature: While the reaction can proceed at room temperature or on ice, higher temperatures can increase the rate of hydrolysis of the iodoacetyl group, leading to reduced labeling efficiency.

Light: Iodoacetyl reagents are sensitive to light, which can cause their degradation. Therefore, it is essential to perform labeling reactions in the dark.

Moisture: The presence of water can lead to the hydrolysis of the iodoacetyl group, rendering the reagent inactive. It is crucial to use anhydrous solvents for preparing stock solutions and to minimize the exposure of the solid reagent and stock solutions to moisture.

By carefully controlling these factors and following the recommended protocols, researchers can ensure the successful and efficient biotinylation of their target molecules using this compound, enabling a wide range of downstream applications.

References

Methodological & Application

Application Notes and Protocols for Labeling Cysteine Residues with Iodoacetyl-PEG4-biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetyl-PEG4-biotin is a sulfhydryl-reactive biotinylation reagent widely used for covalently labeling proteins and peptides on cysteine residues. The iodoacetyl group specifically reacts with the thiol group of cysteine residues under mild alkaline conditions to form a stable thioether bond. The polyethylene (B3416737) glycol (PEG) spacer arm, consisting of four PEG units, enhances the water solubility of the reagent and the resulting biotinylated molecule, reduces steric hindrance for subsequent detection with avidin (B1170675) or streptavidin, and minimizes aggregation. This application note provides a detailed protocol for labeling cysteine residues with this compound, methods for quantifying the extent of labeling, and a workflow for the analysis of biotinylated proteins using mass spectrometry.

Principle of the Reaction

The labeling reaction involves the nucleophilic substitution of iodine by the sulfhydryl group of a cysteine residue. This reaction is most efficient at a pH range of 7.5-8.5, where the thiol group is deprotonated to the more reactive thiolate anion. The reaction is irreversible and results in the formation of a stable thioether linkage. To ensure the availability of free sulfhydryl groups for labeling, disulfide bonds within the protein may need to be reduced prior to the biotinylation reaction.

Data Presentation

Table 1: Recommended Molar Excess of this compound for Protein Labeling

| Target Molecule | Molar Excess of Reagent (Reagent:Sulfhydryl) | Expected Degree of Labeling |

| Purified Protein (e.g., IgG) | 3-5 fold | High |

| Complex Protein Mixture (Lysate) | 5-10 fold | Moderate to High |

| Cysteine-containing Peptide | 2-4 fold | High |

Note: The optimal molar excess should be determined empirically for each specific protein and application.

Table 2: Influence of Reaction pH on Labeling Efficiency

| Reaction pH | Relative Labeling Efficiency | Comments |

| 6.5 | Low | Thiol groups are mostly protonated. |

| 7.5 | Moderate | Reaction proceeds efficiently. |

| 8.0-8.5 | High | Optimal pH for the reaction with sulfhydryl groups.[1] |

| > 9.0 | Moderate to High | Increased risk of non-specific reaction with other nucleophilic residues like lysine. |

Experimental Protocols

Protocol 1: Reduction of Disulfide Bonds in Proteins

For proteins with intramolecular or intermolecular disulfide bonds, a reduction step is necessary to expose the cysteine residues for labeling.

Materials:

-

Protein sample

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Reduction Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0

-

Desalting column

Procedure:

-

Dissolve the protein sample in Reduction Buffer to a final concentration of 1-5 mg/mL.

-

Add DTT or TCEP to a final concentration of 5-10 mM.

-

Incubate the reaction mixture for 1 hour at 37°C.

-

Remove the reducing agent immediately before biotinylation using a desalting column equilibrated with a nitrogen-purged, thiol-free buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0).

Protocol 2: Biotinylation of Cysteine Residues

Materials:

-

Reduced protein sample from Protocol 1

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0 (degassed)

-

Desalting column

Procedure:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.

-

Add the desired molar excess of the this compound stock solution to the reduced protein sample. A 3- to 5-fold molar excess of the reagent over the concentration of sulfhydryl groups is generally sufficient for efficient labeling.[2]

-

Incubate the reaction mixture for 90 minutes at room temperature in the dark. Protecting the reaction from light is important to prevent the formation of free iodine, which can react with other residues such as tyrosine.[2]

-

Stop the reaction by adding a small molecule thiol-containing compound like 2-mercaptoethanol (B42355) or DTT to a final concentration of 10-20 mM to quench any unreacted this compound.

-

Remove the excess, unreacted biotinylation reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol 3: Quantification of Biotin (B1667282) Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for the determination of biotin incorporation.

Materials:

-

Biotinylated protein sample

-

HABA/Avidin solution

-

Spectrophotometer

Procedure:

-

Equilibrate the HABA/Avidin solution to room temperature.

-

Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette and measure the absorbance at 500 nm (A500_HABA/Avidin).

-

Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for 2-5 minutes.

-

Measure the absorbance at 500 nm again (A500_HABA/Avidin/Biotin).

-

Calculate the concentration of biotin using the Beer-Lambert law and the change in absorbance. The molar extinction coefficient for the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.

Visualizations

Caption: Experimental workflow for cysteine labeling.

Caption: Proteomics workflow for biotinylated proteins.

Caption: Cysteine oxidation in redox signaling.

References

Application Notes and Protocols for Iodoacetyl-PEG4-biotin in Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetyl-PEG4-biotin is a sulfhydryl-reactive biotinylation reagent that enables the specific labeling and subsequent purification of proteins containing cysteine residues. This reagent is particularly valuable for "pull-down" assays, a powerful technique used to isolate and identify protein-protein interactions. The iodoacetyl group forms a stable, covalent thioether bond with the sulfhydryl group of cysteine residues. The polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the reagent and the biotin (B1667282) moiety allows for high-affinity capture by streptavidin-conjugated beads.

This document provides detailed protocols and application notes for utilizing this compound in pull-down assays to study protein-protein interactions, with a specific example focusing on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Principle of the Method

The pull-down assay using this compound is a multi-step process. First, a "bait" protein with an accessible cysteine residue is biotinylated. This biotinylated bait is then incubated with a complex protein mixture, such as a cell lysate, containing potential "prey" proteins. If a prey protein interacts with the bait, it will be pulled down as part of a complex. This complex is then captured on streptavidin-coated agarose (B213101) or magnetic beads. After a series of washes to remove non-specifically bound proteins, the prey protein is eluted from the beads and can be identified by downstream applications like Western blotting or mass spectrometry.

Materials and Reagents

-

This compound: Store at -20°C, protected from light and moisture.

-

Cell Lysis Buffer: (e.g., RIPA buffer, or a non-denaturing lysis buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer at pH 7.5-8.5. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) during the labeling reaction.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds.

-

Quenching Reagent: A thiol-containing reagent like DTT or 2-mercaptoethanol.

-

Streptavidin-conjugated beads: Agarose or magnetic beads.

-

Wash Buffers: A series of buffers with increasing stringency to minimize non-specific binding (e.g., PBS with varying concentrations of salt and/or detergent).

-

Elution Buffer: e.g., SDS-PAGE sample buffer (Laemmli buffer), high concentration of free biotin, or a buffer with low pH.

Experimental Protocols

Part 1: Biotinylation of the Bait Protein

This protocol describes the biotinylation of a purified "bait" protein containing accessible cysteine residues.

-

Protein Preparation:

-

Dissolve the purified bait protein in a suitable reaction buffer (e.g., 50 mM HEPES, pH 8.0) at a concentration of 1-5 mg/mL.

-

If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling. Add a 5- to 10-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.

-

Crucially, remove the reducing agent before adding the this compound. This can be achieved by dialysis or using a desalting column.

-

-

Biotinylation Reaction:

-

Prepare a fresh stock solution of this compound in an organic solvent like DMSO or DMF (e.g., 10 mM).

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each specific protein.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photodegradation of the iodoacetyl group.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as DTT to a final concentration of 20 mM. This will react with any excess this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Biotinylation Reagent:

-

Remove the unreacted this compound and the quenching reagent by dialysis or using a desalting column. The purified biotinylated bait protein is now ready for use in the pull-down assay.

-

Part 2: Pull-Down Assay

This protocol outlines the procedure for using the biotinylated bait protein to capture interacting "prey" proteins from a cell lysate.

-

Preparation of Cell Lysate:

-

Culture cells to the desired confluency. For studying specific signaling pathways, cells may be treated with appropriate stimuli (e.g., EGF for the EGFR pathway).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

-

Binding of Bait and Prey Proteins:

-

Incubate a defined amount of the biotinylated bait protein with the cell lysate (e.g., 1-5 µg of bait protein per 500-1000 µg of cell lysate).

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.

-

-

Capture of Biotinylated Protein Complexes:

-

Equilibrate the streptavidin beads by washing them three times with lysis buffer.

-

Add the equilibrated streptavidin beads to the lysate-bait protein mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated bait protein complexes to bind to the streptavidin beads.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Carefully remove the supernatant (this is the "flow-through" fraction, which can be saved for analysis).

-

Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:

-

Two washes with lysis buffer.

-

Two washes with a high-salt buffer (e.g., lysis buffer with 500 mM NaCl).

-

Two washes with a low-salt buffer (e.g., lysis buffer with 150 mM NaCl).

-

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Elute the bound proteins from the beads using one of the following methods:

-

Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the bait and prey proteins. This method is suitable for analysis by Western blotting.

-

Competitive Elution: Incubate the beads with a high concentration of free biotin (e.g., 2-10 mM) in a suitable buffer. This will displace the biotinylated bait protein complexes. This method is gentler and may be more suitable for downstream functional assays or mass spectrometry.

-

On-bead Digestion: For mass spectrometry analysis, proteins can be digested with a protease (e.g., trypsin) directly on the beads. The resulting peptides are then eluted for analysis.

-

-

Part 3: Analysis of Pulled-Down Proteins

The eluted proteins can be analyzed by various methods to identify the interacting partners.

-

Western Blotting: This technique is used to confirm the presence of a specific, known interacting protein. The eluted samples are run on an SDS-PAGE gel, transferred to a membrane, and probed with an antibody specific to the suspected prey protein.

-

Mass Spectrometry: For the unbiased identification of novel interacting proteins, the eluted samples can be analyzed by mass spectrometry. This powerful technique can identify and quantify the proteins present in the pull-down eluate.

Data Presentation

Quantitative data from pull-down assays, particularly when analyzed by mass spectrometry, can be summarized in tables for clear interpretation.

Table 1: Example of Quantitative Mass Spectrometry Data from a Pull-Down Assay. This table shows a list of proteins identified as potential interactors of a biotinylated bait protein. The enrichment factor is a ratio of the protein's abundance in the bait pull-down compared to a negative control (e.g., pull-down with beads alone or a non-relevant biotinylated protein).

| Protein ID | Gene Name | Protein Name | Enrichment Factor (Bait vs. Control) | p-value | Number of Unique Peptides |

| P00533 | EGFR | Epidermal growth factor receptor | - (Bait) | - | - |

| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 15.2 | < 0.001 | 12 |

| P43403 | SHC1 | SHC-transforming protein 1 | 12.8 | < 0.001 | 9 |

| Q13485 | SOS1 | Son of sevenless homolog 1 | 8.5 | < 0.01 | 7 |

| P27361 | PLCG1 | 1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-1 | 7.1 | < 0.01 | 6 |

| P06239 | LCK | Tyrosine-protein kinase Lck | 1.2 | > 0.05 | 2 |

Table 2: Recommended Parameters for this compound Labeling. This table provides a starting point for optimizing the biotinylation reaction.

| Parameter | Recommended Range | Notes |

| pH | 7.5 - 8.5 | A slightly alkaline pH promotes the reaction with the thiol group.[1] |

| Molar Excess of Reagent | 10- to 20-fold over protein | The optimal ratio should be determined empirically. |

| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for longer incubation times to minimize protein degradation. |

| Reaction Time | 1 - 2 hours | Can be extended to overnight at 4°C. |

| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency. |

| Quenching Reagent | 20 mM DTT or 2-mercaptoethanol | A thiol-containing reagent to consume excess iodoacetyl groups. |

Visualizations

Experimental Workflow

Caption: Workflow for a pull-down assay using this compound.

Example Signaling Pathway: EGFR Activation

This diagram illustrates a simplified EGFR signaling pathway, where a pull-down assay could be used to identify interactions between EGFR and its downstream signaling partners like GRB2 and SHC1.

Caption: Simplified EGFR signaling pathway.

References

Site-Specific Protein Labeling with Iodoacetyl-PEG4-biotin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a critical technique in biomedical research and drug development, enabling the precise attachment of probes, tags, or therapeutic payloads to proteins of interest. Iodoacetyl-PEG4-biotin is a sulfhydryl-reactive biotinylation reagent that offers a powerful tool for achieving site-specific labeling of proteins at cysteine residues. The iodoacetyl group selectively reacts with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond. The polyethylene (B3416737) glycol (PEG) spacer arm, in this case, a tetraethylene glycol (PEG4) chain, enhances the water solubility of the reagent and the resulting biotinylated protein, minimizing aggregation and steric hindrance. This, in turn, preserves the biological activity of the labeled protein and improves the accessibility of the biotin (B1667282) moiety for detection or purification.

This document provides detailed application notes and protocols for the use of this compound in site-specific protein labeling, with a focus on its applications in drug development and targeted therapies.

Principle of Reaction

The iodoacetyl group of this compound reacts specifically with the sulfhydryl group (-SH) of cysteine residues via nucleophilic substitution, forming a stable, covalent thioether bond. This reaction is most efficient at a slightly alkaline pH (7.5-8.5) and should be performed in the dark to prevent the formation of free iodine, which can lead to non-specific reactions with other amino acid residues such as tyrosine, tryptophan, and histidine.

Caption: Chemical reaction of this compound with a protein's cysteine residue.

Key Features and Advantages of this compound

-

Site-Specificity: The iodoacetyl group provides high selectivity for cysteine residues, allowing for controlled and site-specific labeling.

-

Stable Bond Formation: The resulting thioether bond is highly stable, ensuring the integrity of the labeled protein conjugate in various downstream applications.

-